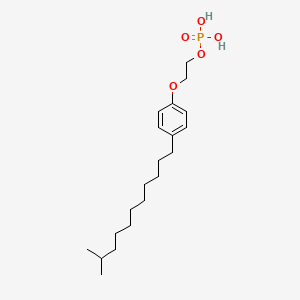
2-(2(Or4)-isododecylphenoxy)ethyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2(Or4)-isododecylphenoxy)ethyl dihydrogen phosphate is a complex organic compound that belongs to the class of organophosphates This compound is characterized by the presence of a phosphate group linked to an isododecylphenoxy ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2(Or4)-isododecylphenoxy)ethyl dihydrogen phosphate typically involves the reaction of isododecylphenol with ethylene oxide to form 2-(2(Or4)-isododecylphenoxy)ethanol. This intermediate is then reacted with phosphorus oxychloride (POCl3) under controlled conditions to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2(Or4)-isododecylphenoxy)ethyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and phenolic derivatives.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphonate derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various phosphates, phosphonates, and substituted phenolic compounds, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(2(Or4)-isododecylphenoxy)ethyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the formulation of detergents, surfactants, and other industrial products due to its surface-active properties.
Mécanisme D'action
The mechanism of action of 2-(2(Or4)-isododecylphenoxy)ethyl dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphate group can participate in phosphorylation reactions, which are crucial in regulating various biochemical pathways. The phenoxyethyl chain can interact with hydrophobic regions of proteins, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl dihydrogen phosphate
- Monoethyl phosphate
- O-Ethyl dihydrogen phosphate
Uniqueness
Compared to similar compounds, 2-(2(Or4)-isododecylphenoxy)ethyl dihydrogen phosphate is unique due to its isododecylphenoxyethyl chain, which imparts distinct hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring amphiphilic characteristics, such as in surfactants and emulsifiers.
Propriétés
Numéro CAS |
100296-67-1 |
|---|---|
Formule moléculaire |
C20H35O5P |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
2-[4-(10-methylundecyl)phenoxy]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C20H35O5P/c1-18(2)10-8-6-4-3-5-7-9-11-19-12-14-20(15-13-19)24-16-17-25-26(21,22)23/h12-15,18H,3-11,16-17H2,1-2H3,(H2,21,22,23) |
Clé InChI |
NUSRVLPSWNCQMA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCC1=CC=C(C=C1)OCCOP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















